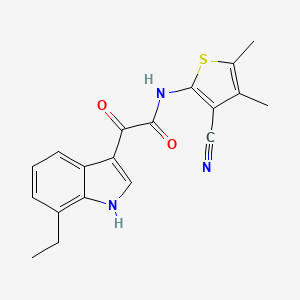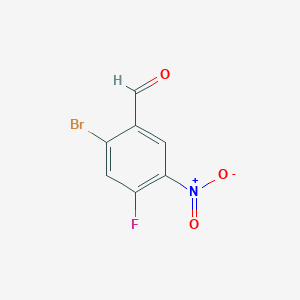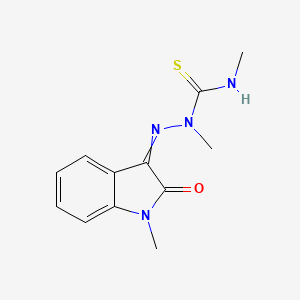
2-(1,2-Dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)-N,1-dimethylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA typically involves the reaction of 1-methyl-2-oxoindole with thiourea under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . The process involves the formation of a Schiff base intermediate, which then undergoes further reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thiourea sulfur.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
科学的研究の応用
1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA has several scientific research applications, including:
作用機序
The mechanism of action of 1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, its interaction with DNA or proteins can inhibit the growth of cancer cells or viruses .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
1,3,4-Thiadiazole derivatives: Compounds with similar thiourea functionality but different core structures and applications.
Thiazole-based Schiff base derivatives: Compounds with similar Schiff base functionality but different heterocyclic cores.
Uniqueness
1,3-DIMETHYL-1-{[(3Z)-1-METHYL-2-OXOINDOL-3-YLIDENE]AMINO}THIOUREA is unique due to its combination of indole and thiourea functionalities, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
40163-80-2 |
|---|---|
分子式 |
C12H14N4OS |
分子量 |
262.33 g/mol |
IUPAC名 |
1,3-dimethyl-1-[(1-methyl-2-oxoindol-3-ylidene)amino]thiourea |
InChI |
InChI=1S/C12H14N4OS/c1-13-12(18)16(3)14-10-8-6-4-5-7-9(8)15(2)11(10)17/h4-7H,1-3H3,(H,13,18) |
InChIキー |
QPKMXUBQULLSRK-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)N(C)N=C1C2=CC=CC=C2N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12470014.png)
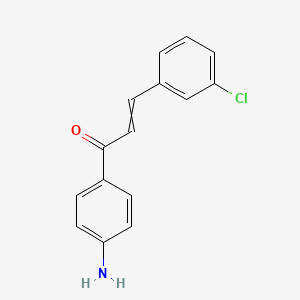

![2-Methylpropyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12470022.png)
![N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide](/img/structure/B12470033.png)
![9-(4-chlorophenyl)-6-(1H-indol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B12470038.png)
![N-(4-{5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B12470043.png)
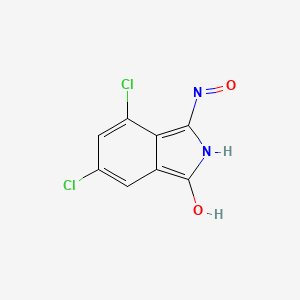

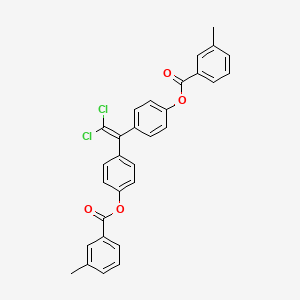
![3-chloro-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12470062.png)

